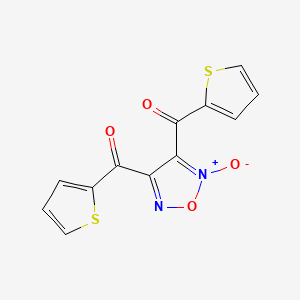

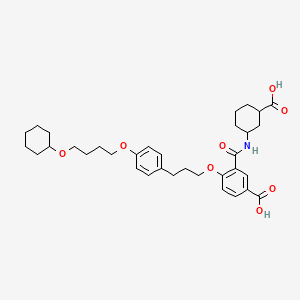

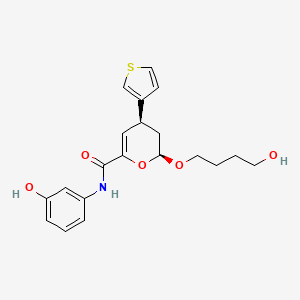

![molecular formula C21H29ClN2O4S B1673013 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide CAS No. 878489-28-2](/img/structure/B1673013.png)

2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide

Overview

Description

JNJ 303 is a synthetic organic compound known for its role as a selective blocker of the potassium channel current. It is primarily used in scientific research to study its effects on various biological systems, particularly in the context of diabetes, obesity, and central nervous system disorders .

Mechanism of Action

Target of Action

JNJ 303, also known as 2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide, is a potent blocker of the IKs channel . The IKs channel, also known as the slow delayed rectifier potassium channel, plays a crucial role in cardiac action potential repolarization .

Mode of Action

JNJ 303 interacts with the IKs channel, effectively blocking it with an IC50 value of 64 nM . It displays no effects on other cardiac channels, with IC50 values of 3.3, >10, 11.1, and 12.6 μM for INa, ICa, Ito, and IKr currents respectively .

Biochemical Pathways

By blocking the IKs channel, JNJ 303 affects the repolarization phase of the cardiac action potential . This can lead to a prolongation of the QT interval on the electrocardiogram .

Result of Action

The blockade of the IKs channel by JNJ 303 leads to a prolongation of the QT interval . This can cause unprovoked torsades de pointes (TdP), a specific form of irregular heartbeat that can lead to severe cardiac arrhythmias .

Biochemical Analysis

Biochemical Properties

JNJ 303 selectively inhibits the heteromeric Kv7.1-KCNE1 complex, with an IC50 value of 0.0784 µM . It does not affect homomeric Kv7.1, Kv7.2, or Kv1.5 in Xenopus oocytes at 1 µM . This suggests that JNJ 303 interacts specifically with the Kv7.1-KCNE1 complex, altering its function and potentially influencing biochemical reactions within the cell .

Cellular Effects

The effects of JNJ 303 on cells are primarily related to its inhibition of the Kv7.1 channel. It has been shown to prolong the QT interval and induce pause-dependent torsade de pointes (TdP) in anesthetized dogs when used at doses of 0.63 and 1.25 mg/kg . This indicates that JNJ 303 can influence cell signaling pathways and cellular metabolism, particularly in cardiac cells .

Molecular Mechanism

JNJ 303 exerts its effects at the molecular level primarily through its interaction with the Kv7.1 channel. By inhibiting this channel, JNJ 303 can alter the flow of potassium ions across the cell membrane, which can influence various cellular processes, including signal transduction and gene expression .

Temporal Effects in Laboratory Settings

It is known that JNJ 303 has a high degree of stability, with a shelf life of at least 4 years when stored at -20°C .

Dosage Effects in Animal Models

In animal models, JNJ 303 has been shown to induce pause-dependent torsade de pointes (TdP) at doses of 0.63 and 1.25 mg/kg . This suggests that the effects of JNJ 303 can vary with dosage, and that high doses may have adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ 303 involves multiple steps, starting with the preparation of the core structure. The key intermediate is 2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of JNJ 303 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

JNJ 303 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

JNJ 303 has a wide range of scientific research applications, including:

Chemistry: Used to study the properties and reactions of potassium channel blockers.

Biology: Investigated for its effects on cellular processes and ion channel regulation.

Medicine: Explored for potential therapeutic applications in treating diabetes, obesity, and central nervous system disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products .

Comparison with Similar Compounds

Similar Compounds

E-4031: Another potassium channel blocker with a different mechanism of action.

Dofetilide: Used in the treatment of cardiac arrhythmias.

Uniqueness of JNJ 303

JNJ 303 is unique in its high selectivity for the potassium channel current, making it a valuable tool for studying specific ion channel functions. Its ability to block the potassium channel without affecting other cardiac channels sets it apart from other similar compounds .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGIRCJRKSAODN-DJASPMHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468834 | |

| Record name | JNJ 303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878489-28-2 | |

| Record name | JNJ 303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)